

Application Notes: (Phe13,Tyr19)-MCH Radioligand Binding Assay Protocol

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Compound of Interest

Compound Name: (Phe13,Tyr19)-MCH (human, mouse, rat)

Cat. No.: B15140928

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Introduction

The Melanin-Concentrating Hormone (MCH) and its primary receptor in rodents, MCHR1, are key players in the regulation of energy homeostasis, appetite, and other physiological processes. MCHR1, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for obesity and related metabolic disorders. The analogue of human MCH, [Phe13, Tyr19]-MCH, was designed for radioiodination, providing a valuable tool for studying these receptors. This document provides detailed protocols for performing radioligand binding assays using [¹²⁵I]-(Phe13,Tyr19)-MCH to characterize the MCH receptor and evaluate the binding affinity of novel compounds.

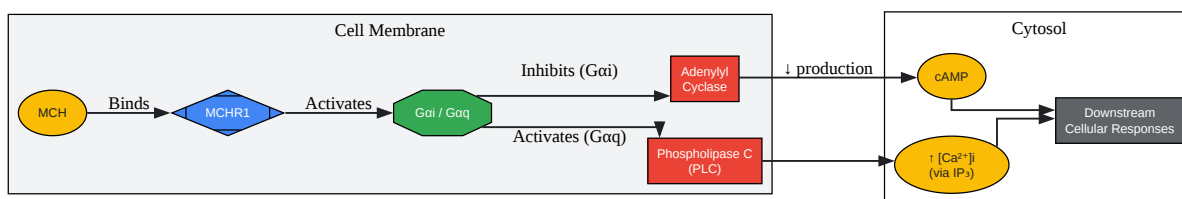
Data Presentation

The following table summarizes the binding affinities of various radioligands and the inhibitory constants of selected MCHR1 antagonists.

Compound/Radioligand	Receptor/Cell Line	Assay Type	Binding Affinity (Value)	Reference
[¹²⁵ I]-[Phe13, Tyr19]-MCH	Mouse G4F-7 melanoma cells	Saturation	K _d : 0.118 nM	[1]
[¹²⁵ I]-[D-Phe13, Tyr19]-MCH	Mouse melanoma cells	Saturation	K _d : 122.7 ± 15.3 pM	[2]
MCH-1 antagonist 1	Human MCH-1 receptor	Competition	K _i : 2.6 nM	[3]
GPS18169	Human MCH-R1	Competition	K _i : ~20 pM	[4]
TPI 1361-17	Rat MCH1 receptor	Functional (Ca ²⁺ mobilization)	IC ₅₀ : 6.1 nM	[5]

MCHR1 Signaling Pathway

MCHR1 activation by MCH initiates signaling through multiple G protein subtypes, primarily G_{ai} and G_{aq}. Coupling to G_{ai} leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of G_{aq} stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).



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MCHR1 Signaling Pathway Diagram

Experimental Protocols

I. Membrane Preparation from MCHR1-Expressing Cells

This protocol outlines the preparation of cell membranes enriched with MCHR1.

Materials:

- Cells expressing MCHR1 (e.g., HEK293 or CHO cells)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)
- Dounce homogenizer or sonicator
- High-speed refrigerated centrifuge

Procedure:

- Grow MCHR1-expressing cells to confluency.
- Wash the cells twice with ice-cold PBS.
- Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Dounce homogenizer or sonicator.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
- Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

II. Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (B_{max}) and the dissociation constant (K_d) of the radioligand.

Materials:

- MCHR1 membrane preparation
- Radioligand: [125 I]-(Phe13,Tyr19)-MCH
- Unlabeled MCH (for non-specific binding)
- Assay Buffer: 25 mM HEPES, 10 mM $MgCl_2$, 2 mM EGTA, 0.1% BSA, pH 7.4.[6]
- 96-well microplates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Filtration apparatus (cell harvester)
- Scintillation cocktail and counter

Procedure:

- Prepare serial dilutions of the radioligand in the Assay Buffer.
- In a 96-well plate, add the following to triplicate wells:
 - Total Binding: MCHR1 membranes and increasing concentrations of the radioligand.
 - Non-specific Binding (NSB): MCHR1 membranes, increasing concentrations of the radioligand, and a high concentration of unlabeled MCH.
- Incubate the plate for 90 minutes.[6]
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% TX-100).[6]

- Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
- Calculate specific binding by subtracting NSB from total binding.
- Analyze the data using non-linear regression to determine Bmax and Kd.

III. Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of unlabeled test compounds.

Materials:

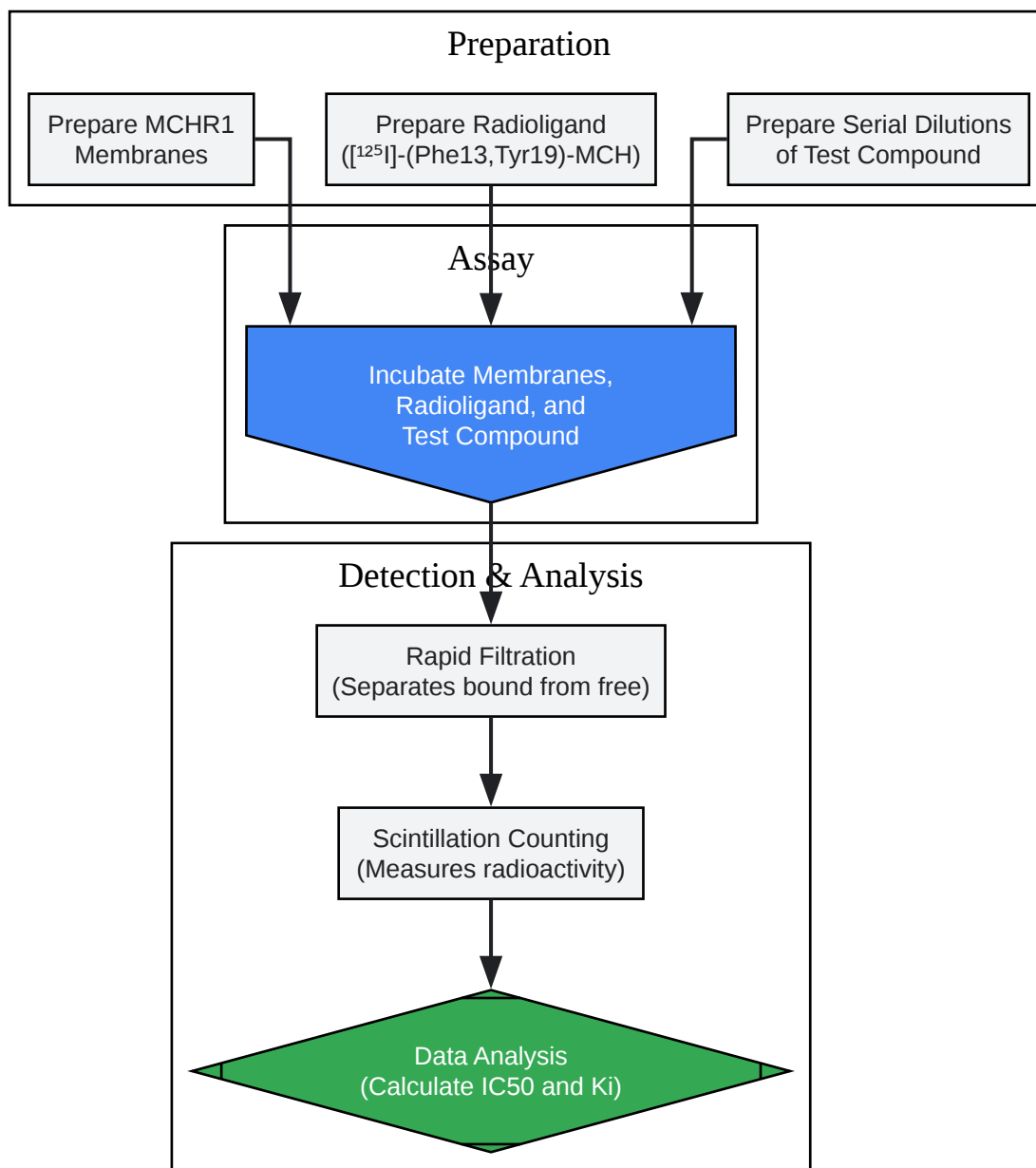
- Same as for the saturation binding assay, plus the unlabeled test compounds.

Procedure:

- Prepare serial dilutions of the unlabeled test compound.
- In a 96-well plate, add the following to triplicate wells:
 - MCHR1 membranes.
 - A single concentration of [125 I]-(Phe13,Tyr19)-MCH (typically at or near its Kd).
 - Increasing concentrations of the unlabeled test compound.
- Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled MCH).
- Incubate, filter, and measure radioactivity as described for the saturation assay.
- Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow

The following diagram illustrates the general workflow for a competition radioligand binding assay.



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Radioligand Binding Assay Workflow

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